11-Docosenoic acid

Descripción general

Descripción

cis-Cetoleic acid, also known as 22:1, N-11 cis or cis-cetoleate, belongs to the class of organic compounds known as very long-chain fatty acids. These are fatty acids with an aliphatic tail that contains at least 22 carbon atoms. cis-Cetoleic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. cis-Cetoleic acid has been detected in multiple biofluids, such as blood and urine. Within the cell, cis-cetoleic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. cis-Cetoleic acid is also a parent compound for other transformation products, including but not limited to, 1-octadecyl-2-[(11Z)-docosenoyl]-sn-glycero-3-phosphocholine, 1-icosyl-2-[(11Z)-docosenoyl]-sn-glycero-3-phosphocholine, and ethyl (11Z)-docosenoate.

Actividad Biológica

11-Docosenoic acid, also known as 11(Z)-docosenoic acid or cetoleic acid, is a long-chain monounsaturated fatty acid (C22:1) primarily found in fish oils and certain plant oils. This compound has garnered attention for its potential biological activities, particularly regarding cardiovascular health and its anti-inflammatory properties. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and a summary of its effects on health.

- Molecular Formula : C22H42O2

- Molecular Weight : 338.57 g/mol

- CAS Number : 1002-96-6

- Lipid Number : C22:1

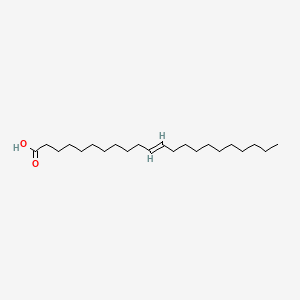

- Structure :

- The structure features a long carbon chain with a double bond located at the 11th carbon from the carboxylic end.

Sources of this compound

This compound is predominantly sourced from marine life, particularly fish such as saury and herring, which are rich in long-chain monounsaturated fatty acids (LCMUFA). It can also be found in smaller amounts in certain plant oils.

Cardiovascular Health

Research indicates that this compound may have beneficial effects on cardiovascular health. A study involving supplementation with saury oil, which is rich in LCMUFA including this compound, demonstrated significant improvements in lipid profiles among participants. Key findings include:

- Lower LDL Particle Counts : Saury oil supplementation resulted in a 12% reduction in LDL particle counts compared to control oils (P <0.001) .

- Increased HDL Particle Size : There was a minor increase in HDL particle size (9.8 nm vs. 9.7 nm; P <0.05) .

- Decreased Plasma Triglycerides : The supplementation led to a reduction in plasma triglyceride levels by approximately 16% .

These findings suggest that dietary intake of LCMUFA-rich oils may contribute to improved cardiovascular outcomes by modulating lipid metabolism.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in various studies. For instance:

- In animal models, dietary supplementation with LCMUFA has been shown to reduce markers of inflammation and atherosclerosis .

- The presence of long-chain monounsaturated fatty acids has been associated with lower levels of systemic inflammation, which is crucial for preventing chronic diseases.

Antimicrobial Activity

Emerging research indicates that this compound may possess antimicrobial properties. A study examining the bioactive constituents of various plant extracts identified fatty acids with antibacterial potential, including derivatives related to docosenoic acid . This suggests that compounds like this compound could be explored for their role in combating bacterial infections.

Summary of Research Findings

Case Studies

- Human Clinical Trials : A double-blind randomized trial assessed the safety and efficacy of LCMUFA-rich saury oil on healthy adults, revealing positive changes in lipid profiles without adverse effects .

- Animal Studies : Research involving mice demonstrated that supplementation with LCMUFA improved plasma lipid profiles and reduced inflammatory markers, suggesting a protective role against cardiovascular diseases .

Aplicaciones Científicas De Investigación

Nutritional Applications

1. Cardiovascular Health:

Research indicates that monounsaturated fatty acids (MUFA), including 11-docosenoic acid, play a significant role in cardiovascular health. Studies have shown that diets rich in MUFAs can lead to increased high-density lipoprotein (HDL) cholesterol levels and decreased triacylglycerol levels, which are beneficial for heart health . A systematic review highlighted that MUFA consumption may reduce blood pressure and improve glycemic control in type 2 diabetes patients, suggesting potential benefits for metabolic health .

2. Functional Foods:

Due to its favorable lipid profile, this compound is being explored as an ingredient in functional foods aimed at promoting heart health. Its incorporation into dietary products could enhance their nutritional value while providing health benefits associated with MUFAs .

Pharmacological Applications

1. Cancer Research:

The role of fatty acids in cancer metabolism is an emerging area of study. Recent research has focused on how fatty acids like this compound influence cancer cell metabolism and proliferation. For instance, studies using cancer cell lines have demonstrated that specific fatty acids can alter lipid metabolism pathways, potentially impacting tumor growth and response to therapies . The OzFAD protocol has been employed to analyze fatty acid profiles in cancer cells, revealing significant changes linked to the presence of MUFAs .

2. Anti-inflammatory Properties:

There is growing evidence that certain fatty acids possess anti-inflammatory properties. Research suggests that this compound may modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases . Further investigations are needed to elucidate its mechanisms and efficacy.

Industrial Applications

1. Biochemical Synthesis:

this compound is utilized in biochemical synthesis processes, particularly in the production of biodiesel and bio-lubricants. Its long-chain structure provides desirable properties for these applications, including improved viscosity and stability under varying temperatures . The methyl ester form of this compound is also used as a feedstock for producing biodiesel, which is gaining traction as a sustainable energy source .

2. Cosmetics and Personal Care:

The emollient properties of this compound make it suitable for use in cosmetic formulations. It can enhance skin hydration and improve the texture of creams and lotions. The fatty acid's ability to penetrate the skin barrier could also facilitate the delivery of active ingredients in topical applications .

Case Studies

Análisis De Reacciones Químicas

Esterification and Derivative Formation

11-Docosenoic acid undergoes esterification with alcohols to form esters, a fundamental reaction for modifying its physicochemical properties. For example:

Methyl 11(Z)-docosenoate (C<sub>23</sub>H<sub>44</sub>O<sub>2</sub>) is a key derivative used in lipid analysis and industrial applications .

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Esterification | Acid catalyst, alcohol | Methyl/ethyl docosenoate esters | Lipid analysis, biodiesel |

Biological Metabolism and Enzyme Interactions

In biological systems, this compound accumulates in cardiac tissues due to its slow β-oxidation. Key findings include:

-

Mitochondrial Dehydrogenase Inhibition : Chain length inversely correlates with dehydrogenase activity (e.g., 22:1 shows 40% lower activity than 18:1 in rats) .

-

Albumin Binding Affinity : Reduced binding to bovine serum albumin compared to shorter-chain acids, exacerbating mitochondrial enzyme inhibition .

-

Lipid Droplet Formation : Accumulates as triglycerides in heart tissues of rats, guinea pigs, and primates, linked to lipase-mediated hydrolysis delays .

| Organism | Tissue | [22:1] (µg/mg) | Enzyme Activity (% vs 16:0) | Reference |

|---|---|---|---|---|

| Rat | Heart | 12.4 ± 1.2 | 58 ± 4 | |

| Monkey | Heart | 9.8 ± 0.9 | 61 ± 5 |

Hydrogenation and Isomerization

Selective hydrogenation of the cis isomer (11Z-docosenoic acid) yields saturated docosanoic acid. Conversely, isomerization under basic conditions converts cis to trans (11E-docosenoic acid), altering melting points and solubility .

| Isomer | Melting Point | Solubility (mg/mL) |

|---|---|---|

| 11Z (cis) | 33–35°C | 0.12 (ethanol) |

| 11E (trans) | 48–50°C | 0.08 (ethanol) |

Analytical Characterization

Gas chromatography (GC) on ionic liquid columns (e.g., SLB-IL100) resolves this compound from positional isomers (e.g., 13-docosenoic acid) with baseline separation (R<sub>s</sub> > 1.5) . Retention times correlate with double bond position:

| Isomer | Equivalent Chain Length (ECL) | Retention Time (min) |

|---|---|---|

| 22:1n-11 (cis) | 21.34 | 19.8 ± 0.2 |

| 22:1n-13 (cis) | 21.28 | 19.2 ± 0.2 |

This reactivity profile underscores this compound’s versatility in synthetic chemistry and its metabolic implications in biological systems. Further studies on its enzyme interactions and industrial-scale metathesis could expand its applications.

Propiedades

IUPAC Name |

(E)-docos-11-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h11-12H,2-10,13-21H2,1H3,(H,23,24)/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDZDTDNIULJBE-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=C/CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313002 | |

| Record name | (11E)-11-Docosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62600-37-7, 506-36-5 | |

| Record name | (11E)-11-Docosenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62600-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11E)-11-Docosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Catelaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.